molecular formula C21H25N5O3 B11314959 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B11314959
M. Wt: 395.5 g/mol
InChI Key: VVIGUQFXZVEPTM-UHFFFAOYSA-N
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Description

1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a phenyl-tetrazole moiety, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps:

    Formation of the phenyl-tetrazole moiety: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form 1-phenyl-1H-tetrazole.

    Attachment of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl bromide and a suitable base.

    Coupling with the phenyl ring: The phenyl-tetrazole and ethoxy groups are then coupled to a phenyl ring through a nucleophilic aromatic substitution reaction.

    Introduction of the tetrahydrofuran ring: The final step involves the attachment of the tetrahydrofuran ring through a reductive amination reaction with tetrahydrofuran-2-carbaldehyde.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and phenyl-tetrazole moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The phenyl-tetrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Uniqueness: 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C21H25N5O3/c1-2-27-20-13-16(14-22-15-18-9-6-12-28-18)10-11-19(20)29-21-23-24-25-26(21)17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18,22H,2,6,9,12,14-15H2,1H3

InChI Key

VVIGUQFXZVEPTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2CCCO2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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